molecular formula C16H24N2O3S B5520397 (3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

Cat. No.: B5520397
M. Wt: 324.4 g/mol
InChI Key: LPNVTQIHSOASLB-UONOGXRCSA-N
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Description

(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole is 324.15076381 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound (3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole is involved in various chemical synthesis processes and demonstrates interesting reactivity patterns. For instance, the generation and trapping of pyrimidinones through Diels-Alder and Michael additions showcase the reactivity of similar sulfone-fused compounds. These reactions lead to the formation of adducts and thioethers, highlighting the compound's potential in synthesizing complex molecular architectures (Tomé, A., Cavaleiro José A.S., & Storr, R., 1996).

Materials Science

In materials science, derivatives of pyrroles and related compounds are often explored for their electronic and photovoltaic properties. For example, studies on the degradation of organic solar cells due to air exposure investigate blends of conjugated polymers with fullerene derivatives, providing insights into the stability and performance of organic photovoltaic materials under environmental conditions (Kawano, K., et al., 2006).

Biomedical Applications

In biomedical research, compounds with pyrrole structures are frequently examined for their therapeutic potential. For instance, the synthesis and evaluation of novel sulfonamido moieties containing pyrroles and pyrrolo[2,3-d]pyrimidines demonstrate significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (El-Gaby, M., et al., 2002).

Advanced Polymer Synthesis

Research in advanced polymer synthesis also leverages compounds with complex pyrrole structures. The development of soluble fluorinated polyamides containing pyridine and sulfone moieties, for instance, showcases the utility of pyrrole derivatives in creating high-performance polymers with desirable properties such as solubility, thermal stability, and low dielectric constants (Liu, X.-L., et al., 2013).

Properties

IUPAC Name

(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11-7-12(2)16(8-15(11)21-4)22(19,20)18-9-13-5-6-17(3)14(13)10-18/h7-8,13-14H,5-6,9-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVTQIHSOASLB-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CC3CCN(C3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C[C@@H]3CCN([C@@H]3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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